Anticonvulsant Activity Differentiation: Boc-glycine vs. Z-glycine in Murine Seizure Models
A direct head-to-head comparison established that Z-glycine (1 mmol kg⁻¹ i.p.) reduces tonic convulsions in the 3-mercaptopropionic acid and bicuculline tests and increases seizure latency in the strychnine test, while Boc-glycine at the same dose exhibits no significant anticonvulsant effect in any of the models [1]. Both compounds were tested alongside glycine (10–40 mmol kg⁻¹), which shows only modest activity. This functional divergence stems from the differential ability of the protecting groups to influence blood-brain barrier penetration and/or target engagement.
| Evidence Dimension | In vivo anticonvulsant efficacy in mice |
|---|---|
| Target Compound Data | Boc-glycine: no significant activity at 1 mmol kg⁻¹ i.p. |
| Comparator Or Baseline | Z-glycine: significant reduction of tonic convulsions at 1 mmol kg⁻¹ i.p.; glycine: modest activity at 10–40 mmol kg⁻¹ |
| Quantified Difference | Boc-glycine is inactive vs. active Z-glycine (qualitative, binary outcome) |
| Conditions | 3-mercaptopropionic acid, bicuculline, strychnine, and maximal electroshock seizure (MES) tests; male NMRI mice; i.p. administration |
Why This Matters
This difference directly influences procurement decisions: researchers designing CNS-penetrant prodrugs based on the Boc-glycyl scaffold must account for the inherent inactivity of the Boc-protected form, while those seeking peripheral restriction may deliberately select Boc over Z protection.
- [1] Lambert DM, Poupaert JH, Maloteaux JM, Dumont P. Anticonvulsant activities of N-benzyloxycarbonylglycine after parenteral administration. NeuroReport 1994; 5(6): 725–728. View Source
